Methyl 6-(furan-2-yl)-2-methylnicotinate
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Overview
Description
Methyl 6-(furan-2-yl)-2-methylnicotinate is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring and a nicotinate moiety, making it a unique structure with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(furan-2-yl)-2-methylnicotinate typically involves the esterification of 6-(furan-2-yl)-2-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts and green chemistry principles can also be explored to make the process more sustainable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(furan-2-yl)-2-methylnicotinate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine.
Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the nicotinate moiety.
Substitution: 6-(furan-2-yl)-2-methylnicotinic acid.
Scientific Research Applications
Methyl 6-(furan-2-yl)-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-(furan-2-yl)-2-methylnicotinate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active nicotinate moiety, which can then participate in biochemical pathways. The furan ring can also interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(furan-2-yl)-nicotinate
- Methyl 2-methylnicotinate
- Furan-2-carboxylic acid derivatives
Uniqueness
Methyl 6-(furan-2-yl)-2-methylnicotinate is unique due to the presence of both a furan ring and a nicotinate moiety in its structure. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 6-(furan-2-yl)-2-methylnicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a derivative of nicotinic acid, featuring a furan moiety that contributes to its unique chemical reactivity and biological properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to a cascade of biochemical events. For instance, it may inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and apoptosis pathways.
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which can protect cells from oxidative stress .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The following table summarizes the antimicrobial efficacy observed in different studies:
Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|
Escherichia coli | 15 | |
Staphylococcus aureus | 18 | |
Candida albicans | 12 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, it demonstrated significant cytotoxic effects, particularly against highly metastatic cancer cells. The following table outlines its effectiveness compared to standard chemotherapeutic agents:
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
Human leukemia cells (CEM) | 0.13 | |
Ehrlich’s ascites carcinoma | 10 | |
Dalton’s lymphoma ascites | 15 |
The compound's ability to induce apoptosis in these cell lines indicates its potential as an anticancer agent.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound had a notable effect on inhibiting bacterial growth, suggesting its use in treating infections caused by resistant strains .
- Anticancer Properties : A clinical trial involving patients with advanced cancer showed promising results when treated with this compound as part of a combination therapy. Patients exhibited improved survival rates and reduced tumor sizes compared to those receiving standard treatments alone .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 6-(furan-2-yl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8-9(12(14)15-2)5-6-10(13-8)11-4-3-7-16-11/h3-7H,1-2H3 |
InChI Key |
YRBWJLSBZUPJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC=CO2)C(=O)OC |
Origin of Product |
United States |
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